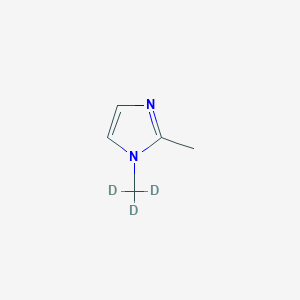![molecular formula C17H25NO4Si2 B13797735 Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate CAS No. 55517-50-5](/img/structure/B13797735.png)
Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-4-(trimethylsiloxy)-2-quinolinecarboxylic acid trimethylsilyl ester is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of methoxy, trimethylsiloxy, and carboxylic acid ester functional groups attached to a quinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-(trimethylsiloxy)-2-quinolinecarboxylic acid trimethylsilyl ester typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy and trimethylsiloxy groups. The final step involves esterification to form the trimethylsilyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
8-Methoxy-4-(trimethylsiloxy)-2-quinolinecarboxylic acid trimethylsilyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often in acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can result in a wide variety of derivatives with different functional groups replacing the original ones.
科学的研究の応用
8-Methoxy-4-(trimethylsiloxy)-2-quinolinecarboxylic acid trimethylsilyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 8-Methoxy-4-(trimethylsiloxy)-2-quinolinecarboxylic acid trimethylsilyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
8-Methoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares the methoxy and quinoline core but lacks the trimethylsiloxy and carboxylic acid ester groups.
4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester: This compound has a similar trimethylsiloxy group but is based on a benzoic acid core rather than a quinoline core.
Uniqueness
8-Methoxy-4-(trimethylsiloxy)-2-quinolinecarboxylic acid trimethylsilyl ester is unique due to its combination of functional groups and the quinoline core
特性
CAS番号 |
55517-50-5 |
|---|---|
分子式 |
C17H25NO4Si2 |
分子量 |
363.6 g/mol |
IUPAC名 |
trimethylsilyl 8-methoxy-4-trimethylsilyloxyquinoline-2-carboxylate |
InChI |
InChI=1S/C17H25NO4Si2/c1-20-14-10-8-9-12-15(21-23(2,3)4)11-13(18-16(12)14)17(19)22-24(5,6)7/h8-11H,1-7H3 |
InChIキー |
OKIHGXUNNDWVSQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1N=C(C=C2O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



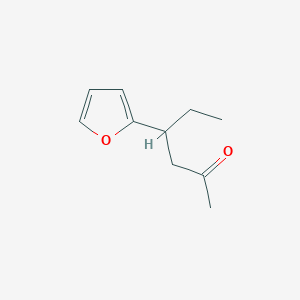
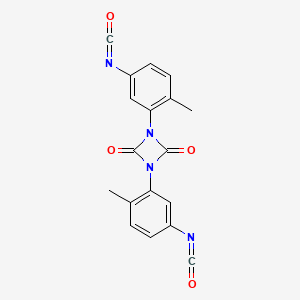
![4-[2-(4-Ethylphenyl)ethyl]morpholine](/img/structure/B13797696.png)
![D-[1-14C]Galactose](/img/structure/B13797700.png)
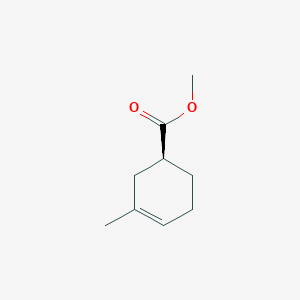
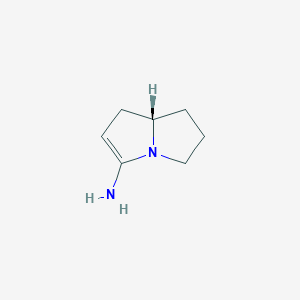

![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)
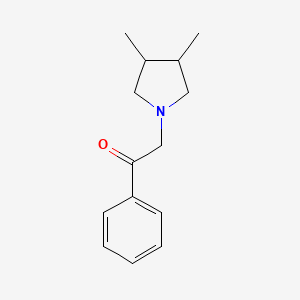
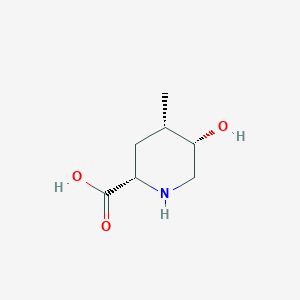
![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)
![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)
